molecular formula C₂₈H₅₃NO₅ B1140172 N-Boc-1-pivaloyl-D-erythro-sphingosine CAS No. 342649-71-2

N-Boc-1-pivaloyl-D-erythro-sphingosine

Cat. No. B1140172
M. Wt: 483.72
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-1-pivaloyl-D-erythro-sphingosine is a synthetic derivative of sphingosine, a naturally occurring sphingolipid base important in cellular processes. The modifications involve the introduction of protective groups, such as Boc (tert-butoxycarbonyl) and pivaloyl, to increase the compound's stability and reactivity for further chemical transformations.

Synthesis Analysis

The synthesis of high-purity D-erythro-sphingosine derivatives, including those similar to N-Boc-1-pivaloyl-D-erythro-sphingosine, has been demonstrated through various routes. One efficient method achieved high enantiopurity (-)-D-erythro-sphingosine from N-Boc-L-serine using a palladium-catalyzed, copper(I)-mediated coupling process, followed by a diastereoselective reduction step, yielding the product with excellent enantio- and diastereopurity (Yang & Liebeskind, 2007).

Molecular Structure Analysis

The molecular structure of sphingosine derivatives is characterized by a long hydrocarbon chain and a polar head group, with stereochemistry playing a crucial role in their biological activity. Techniques such as NMR spectroscopy are typically employed to confirm the configuration and conformation of synthesized sphingosine derivatives.

Chemical Reactions and Properties

Sphingosine derivatives undergo various chemical reactions, including phosphorylation to produce sphingosine-1-phosphate, a critical signaling molecule. The regioselective synthesis of sphingosine 1-phosphate from N-Boc-D-erythro-sphingosine demonstrates the compound's reactivity towards forming biologically relevant derivatives (Szulc, Hannun, & Bielawska, 2000).

Scientific Research Applications

Sphingosine 1-Phosphate Signaling

Sphingosine 1-phosphate (S1P) signaling plays a pivotal role in various biological processes, including mitogenesis, differentiation, migration, and apoptosis. The balance between S1P and its precursors, such as sphingosine, is regulated by sphingosine kinases (SphK1 and SphK2), highlighting the importance of these enzymes in cell fate decisions (Pyne & Pyne, 2000). S1P signaling is implicated in pathophysiological conditions like cancer, angiogenesis, and inflammation, suggesting potential therapeutic targets within this pathway.

Sphingosine Kinase in Viral Infections

SphK1's involvement extends to viral infections, where it influences the cell death/survival decision, pro-inflammatory response, and vascular integrity. The modulation of SphK1/S1P axis offers a therapeutic avenue for addressing viral infections, including influenza and dengue virus, underscoring the axis's significance in both immunomodulation and the control of viral pathologies (Carr et al., 2013).

Sphingosine Kinase in Cancer Research

SphK1 is notably upregulated in various cancers, including breast cancer, where it correlates with poor prognosis and disease progression. Its role in promoting tumor growth, metastasis, and resistance to therapy positions SphK1 as a critical target for cancer treatment strategies. Research into SphK1 inhibitors for estrogen receptor-positive and triple-negative breast cancer models shows promise in reducing tumor growth and metastasis, presenting a compelling case for further exploration of SphK1-targeted therapies (Geffken & Spiegel, 2017; Alshaker et al., 2020).

Sphingosine Kinase as a Therapeutic Target

The exploration of sphingosine phosphate lyase (SPL) and its role in regulating S1P signaling highlights the therapeutic potential of modulating this pathway. SPL acts as a gatekeeper for S1P signaling, suggesting that targeting SPL activity could offer novel treatments for cancer, autoimmune, and inflammatory diseases (Kumar & Saba, 2009).

Safety And Hazards

I couldn’t find specific safety and hazard information for N-Boc-1-pivaloyl-D-erythro-sphingosine from the web search results. However, it’s important to note that it’s intended for research use only and not for diagnostic or therapeutic use3.


Future Directions

Unfortunately, I couldn’t find specific information on the future directions of N-Boc-1-pivaloyl-D-erythro-sphingosine from the web search results.


Please note that this information is based on the available web search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

[(2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-4-enyl] 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H53NO5/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(30)23(22-33-25(31)27(2,3)4)29-26(32)34-28(5,6)7/h20-21,23-24,30H,8-19,22H2,1-7H3,(H,29,32)/t23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNDFSKJECZVDNY-RPWUZVMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COC(=O)C(C)(C)C)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC=C[C@@H]([C@@H](COC(=O)C(C)(C)C)NC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H53NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]octadec-4-enyl] 2,2-dimethylpropanoate

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